2-[5-(Dimethylsulfamoyl)-2-methoxyphenyl]acetic acid
Description
Properties
IUPAC Name |
2-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-12(2)18(15,16)9-4-5-10(17-3)8(6-9)7-11(13)14/h4-6H,7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVJJNPFXTUJHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Dimethylsulfamoyl)-2-methoxyphenyl]acetic acid typically involves the reaction of 2-methoxybenzoic acid with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Key Steps:
-
Friedel-Crafts Acylation :
-
Hydrolysis and Acidification :
Sulfamoyl Group Reactivity
The dimethylsulfamoyl moiety participates in nucleophilic substitution and hydrolysis:
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Hydrolysis | H₂O, H₂SO₄, 100°C, 6h | Sulfonic Acid Derivative | 72% | |
| Alkylation | R-X, K₂CO₃, DMF, 60°C | N-Alkylated Sulfonamide | 58–65% |
Acetic Acid Reactions
The carboxylic acid group undergoes esterification and decarboxylation:
-
Esterification :
-
Decarboxylation :
Thermal decomposition at 200°C produces CO₂ and a methylene-substituted aromatic compound .
Cyclization and Heterocycle Formation
The compound serves as a precursor for heterocyclic systems:
Triazole Derivatives
Reaction with CS₂/KOH forms 1,2,4-triazolethiones :
Phase-Transfer Catalyzed Alkylation
Acid-Catalyzed Demethylation
-
Methoxy Group Removal :
Photolytic Decomposition
UV exposure (254 nm) in aqueous solution leads to sulfamoyl group cleavage.
Scientific Research Applications
2-[5-(Dimethylsulfamoyl)-2-methoxyphenyl]acetic acid is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-[5-(Dimethylsulfamoyl)-2-methoxyphenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylsulfamoyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Sulfonamide and Sulfamoyl Derivatives
Key Differences :
- The chlorosulfonyl analog (ClSO₂) is more reactive, serving as a precursor for further substitutions, but poses higher toxicity risks .
Methoxyphenylacetic Acid Derivatives
Key Differences :
- The absence of sulfonyl/sulfamoyl groups in simpler analogs (e.g., 2-(2-methoxyphenyl)acetic acid) reduces steric bulk but limits enzyme-targeting capabilities .
- Aminomethyl-substituted derivatives introduce basicity, altering pharmacokinetic profiles compared to the sulfamoyl-containing target compound .
Heterocyclic and Thiophene Analogs
Key Differences :
Biological Activity
2-[5-(Dimethylsulfamoyl)-2-methoxyphenyl]acetic acid, also known by its CAS number 926249-45-8, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a methoxy group and a dimethylsulfamoyl substituent, which contribute to its unique chemical properties. The presence of these functional groups is expected to influence its biological interactions significantly.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, similar to other sulfamoyl derivatives that have shown acetylcholinesterase inhibitory activity. This property is crucial for potential applications in treating neurodegenerative diseases like Alzheimer's disease .
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, which could be beneficial in various inflammatory conditions.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Acetylcholinesterase Inhibition | Significant inhibition observed | |
| Antioxidant Activity | Moderate antioxidant capacity | |
| Anti-inflammatory | Potential effects in vitro |
Case Studies and Research Findings
- Acetylcholinesterase Inhibition : A study on sulfamide derivatives indicated that compounds with similar structural motifs showed promising acetylcholinesterase inhibition, suggesting that this compound could exhibit similar effects. The IC50 values for related compounds ranged from 10 to 20 µM, indicating potent activity against this enzyme .
- Antioxidant Studies : Research on related sulfamide compounds demonstrated effective radical scavenging activity using assays like DPPH and ABTS. The antioxidant potential was quantified with IC50 values indicating the concentration required to scavenge 50% of free radicals.
- Inflammation Models : In vitro studies using cell lines exposed to inflammatory stimuli showed that compounds with similar structures could reduce pro-inflammatory cytokine production, suggesting a pathway for therapeutic intervention in chronic inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[5-(Dimethylsulfamoyl)-2-methoxyphenyl]acetic acid, and how can reaction conditions be optimized?
- The compound is typically synthesized via multi-step organic reactions involving sulfamoylation, methoxylation, and acetylation. Key intermediates include 5-sulfamoyl-2-methoxybenzoic acid derivatives. Reaction optimization involves adjusting parameters such as temperature (e.g., 60–80°C for sulfamoylation), solvent polarity (e.g., DMF for solubility), and catalyst selection (e.g., pyridine for acetylation). Evidence from analogous sulfamoyl-containing compounds highlights the importance of anhydrous conditions to prevent hydrolysis of the dimethylsulfamoyl group .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for assessing purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural features, particularly the methylene group in the acetic acid moiety (δ ~3.6 ppm) and the methoxy group (δ ~3.8 ppm). Mass spectrometry (ESI-MS) provides molecular weight validation (expected [M+H]⁺ ~287 g/mol). Thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane, 3:7) aids in monitoring reaction progress .
Q. What purification strategies address solubility challenges in this compound?
- Due to its polar sulfamoyl and carboxylic acid groups, solubility in aqueous-organic mixtures (e.g., ethanol/water) is limited. Recrystallization using methanol/water (7:3) at 4°C yields high-purity crystals. Solid-phase extraction (SPE) with C18 cartridges effectively removes hydrophobic impurities. For trace contaminants, preparative HPLC with a reversed-phase C18 column and isocratic elution (acetonitrile:water, 45:55) is advised .
Advanced Research Questions
Q. How can computational methods improve the design of derivatives with enhanced bioactivity?
- Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict electronic properties and reactive sites. Molecular docking studies (e.g., AutoDock Vina) identify potential interactions with biological targets like cyclooxygenase-2 (COX-2). The ICReDD framework integrates computational reaction path searches with experimental validation, enabling rapid optimization of substituents (e.g., halogenation at the phenyl ring for increased binding affinity) .
Q. How should researchers resolve contradictions in pharmacological data, such as inconsistent IC₅₀ values across studies?
- Discrepancies often arise from assay variability (e.g., cell line selection, incubation time). Standardize protocols using a reference inhibitor (e.g., indomethacin for COX inhibition studies). Cross-validate results with orthogonal methods:
- In vitro enzyme assays (e.g., fluorescence-based COX-2 inhibition).
- Ex vivo tissue models (e.g., rat paw edema).
- Metabolomic profiling to assess off-target effects (e.g., LC-MS/MS).
- Statistical meta-analysis of published data (e.g., fixed-effects models) identifies outliers and establishes consensus values .
Q. What experimental designs are effective for studying the compound’s metabolic stability?
- Use hepatic microsomal assays (human or rat) under NADPH-dependent conditions. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Apply Michaelis-Menten kinetics to calculate intrinsic clearance (Cl₍ᵢₙₜ₎). For in vivo correlation, employ cassette dosing in rodent models and quantify plasma levels at timed intervals. To identify metabolites, perform high-resolution MS (HRMS) with fragmentation patterns (MS/MS) .
Q. How can the compound’s pharmacokinetic profile be enhanced through formulation?
- Nanoemulsions (e.g., soybean oil/Tween 80) improve oral bioavailability by circumventing first-pass metabolism. For parenteral delivery, pegylated liposomes (size ~100 nm) prolong circulation time. Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways (e.g., hydrolysis of the sulfamoyl group). Include antioxidants (e.g., ascorbic acid) in lyophilized formulations to prevent oxidative degradation .
Q. What strategies mitigate toxicity risks identified in preclinical studies?
- Structure-toxicity relationships (SAR) guide modification of the dimethylsulfamoyl group (e.g., replacing with a methylsulfonyl group). Genotoxicity is assessed via Ames test (TA98 strain) and micronucleus assay. Hepatotoxicity screening employs primary hepatocyte cultures (viability ≥80% at 10 μM). For renal safety, measure biomarkers like KIM-1 in urine .
Methodological Notes
- Data Validation : Cross-reference NMR assignments with databases (NIST Chemistry WebBook) .
- Ethical Compliance : Adhere to in vitro research guidelines (e.g., no human/animal testing for unapproved compounds) .
- Statistical Rigor : Use Design of Experiments (DoE) for multivariate optimization (e.g., Box-Behnken design for reaction yield maximization) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
